molecular formula C23H22FN3O4 B11070174 1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11070174
M. Wt: 423.4 g/mol
InChI Key: KDLLGHPXEJMXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps, including the formation of the quinolone core and subsequent functionalization. One common method involves the use of piperazine derivatives and benzoylation reactions . The reaction conditions often require controlled pH and temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxygenated derivatives, reduced quinolone compounds, and substituted piperazine derivatives.

Scientific Research Applications

7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death . The molecular targets include the quinolone-binding sites on these enzymes, and the pathways involved are related to DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its potent antibacterial activity and its ability to target specific bacterial enzymes. Unlike other similar compounds, it has a broader spectrum of activity and is more effective against a wide range of bacterial pathogens.

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

7-(4-benzoylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H22FN3O4/c1-2-25-14-17(23(30)31)21(28)16-12-18(24)20(13-19(16)25)26-8-10-27(11-9-26)22(29)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3,(H,30,31)

InChI Key

KDLLGHPXEJMXSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=CC=C4)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.